tert-Butyl tetraisopropylphosphorodiamidite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[di(propan-2-yl)amino]-[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H37N2OP/c1-12(2)17(13(3)4)20(19-16(9,10)11)18(14(5)6)15(7)8/h12-15H,1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFUFSJCFKUIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399086 | |

| Record name | tert-Butyl tetraisopropylphosphorodiamidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137348-88-0 | |

| Record name | tert-Butyl tetraisopropylphosphorodiamidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl tetraisopropylphosphorodiamidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl tetraisopropylphosphorodiamidite CAS number

An In-Depth Technical Guide to tert-Butyl Tetraisopropylphosphorodiamidite (CAS: 137348-88-0): A Versatile Reagent in Modern Synthesis

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 137348-88-0), a pivotal reagent in contemporary organic and medicinal chemistry. We will delve into its fundamental physicochemical properties, synthesis protocols, and critical applications, with a particular focus on its role as a robust ligand in catalysis and as a key building block in the synthesis of complex biomolecules. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's capabilities and handling.

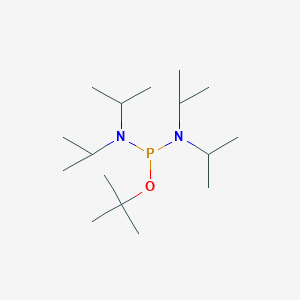

This compound is a phosphorus(III) compound characterized by a central phosphorus atom bonded to a tert-butoxy group and two diisopropylamino groups. This unique combination of sterically demanding and electron-donating substituents imparts remarkable stability and selective reactivity, making it a cornerstone reagent in various synthetic applications.[1][2]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 137348-88-0 | [3][4][5] |

| Molecular Formula | C₁₆H₃₇N₂OP | [3][4][5][6] |

| Molecular Weight | 304.45 g/mol | [3][4][6] |

| Appearance | White to off-white solid | |

| Melting Point | 67-74 °C (lit.) | [4] |

| Purity | ≥95% - 97% | [1][3] |

| Storage Conditions | 2-8°C, under inert atmosphere | |

The Chemistry of a Versatile Phosphitylating Agent

The utility of this compound stems from the reactivity of its trivalent phosphorus center. The bulky diisopropylamino groups provide significant steric shielding, which enhances the compound's stability, making it less prone to oxidation compared to less substituted phosphines. The tert-butoxy group serves as a key reactive site, readily displaced by nucleophiles such as alcohols, which is the foundational step in its application for preparing other phosphoramidites.

Caption: Molecular structure of this compound.

Synthesis and Purification Protocol

The synthesis of phosphorodiamidites requires anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the P(III) center and hydrolysis.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with phosphorus trichloride (PCl₃) in anhydrous dichloromethane (DCM). The flask is cooled to 0°C in an ice bath.

-

First Amination: Four equivalents of diisopropylamine are dissolved in anhydrous DCM and added dropwise to the stirred PCl₃ solution. The reaction is allowed to warm to room temperature and stirred for 2 hours. This step forms the dichlorophosphoroamidite intermediate.

-

Causality Insight: Using an excess of the amine helps to drive the reaction to completion and neutralizes the HCl byproduct generated during the reaction.

-

-

Second Amination & Alcoholysis: The reaction mixture is cooled again to 0°C. A solution containing one equivalent of tert-butanol and two equivalents of a non-nucleophilic base (e.g., triethylamine) in anhydrous DCM is added dropwise. The reaction is then stirred overnight at room temperature.

-

Causality Insight: The base is crucial for scavenging the HCl produced, preventing protonation of the nitrogen atoms and promoting the desired substitution.

-

-

Workup and Purification: The reaction mixture is filtered under nitrogen to remove the amine hydrochloride salts. The solvent is removed from the filtrate under reduced pressure. The resulting crude solid is then purified by crystallization from a cold, non-polar solvent like hexane.

-

Validation: The purity of the final product is confirmed via ³¹P NMR spectroscopy, which should exhibit a single characteristic peak for the desired phosphorodiamidite. ¹H and ¹³C NMR should also be used to confirm the structure.

Caption: Workflow for the synthesis and purification of the title compound.

Core Applications in Drug Discovery and Development

This reagent's versatility makes it invaluable in both small molecule and large molecule therapeutic development.[2][7]

As an Air-Stable Ligand in Buchwald-Hartwig Amination

This compound serves as a highly effective ligand for palladium-catalyzed C-N cross-coupling reactions. Its significant steric bulk and strong electron-donating character facilitate the key steps of the catalytic cycle, particularly the challenging reductive elimination from the palladium center, leading to high yields for the amination of aryl and heteroaryl chlorides and bromides.

Experimental Protocol: Buchwald-Hartwig Amination

-

Catalyst Preformation: In a glovebox, a vial is charged with a palladium source (e.g., Pd₂(dba)₃), this compound, and an anhydrous solvent like toluene. The mixture is stirred for 15 minutes.

-

Reaction Assembly: To a separate oven-dried reaction vessel, add the aryl halide, the amine, a strong base (e.g., NaOtBu), and the anhydrous solvent.

-

Initiation: The preformed catalyst solution is added to the reaction vessel. The vessel is sealed and heated to the desired temperature (typically 80-110°C).

-

Monitoring and Validation: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted, and purified by column chromatography. The self-validating nature of this protocol relies on consistent in-process controls to ensure reproducibility.

Sources

A Technical Guide to tert-Butyl tetraisopropylphosphorodiamidite: A Cornerstone Reagent in Modern Synthesis

Abstract: This guide provides an in-depth technical overview of tert-Butyl tetraisopropylphosphorodiamidite (CAS 137348-88-0), a versatile phosphitylating agent and ligand precursor. We will explore its core chemical and physical properties, delve into the mechanistic principles of its reactivity, and present its significant applications in contemporary organic chemistry, particularly in the synthesis of biomolecules and as a ligand in catalysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique stability and reactivity profile of this compound in their synthetic workflows.

Core Physicochemical & Structural Properties

This compound is a P(III) reagent characterized by a central phosphorus atom bonded to a tert-butoxy group and two diisopropylamino groups. This unique substitution pattern is the source of its notable stability and selective reactivity. The bulky diisopropylamino groups sterically hinder the phosphorus center, protecting it from unwanted side reactions and hydrolysis, while the tert-butoxy group serves as a key component in its phosphitylating function.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Table: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 137348-88-0 | [1][2] |

| Molecular Formula | C₁₆H₃₇N₂OP | [1][3] |

| Molecular Weight | 304.45 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 67-74 °C (lit.) | [2][4] |

| Boiling Point | 330.1±25.0 °C (Predicted) | [2][4] |

| Purity | ≥95% - 97% | [3][5] |

| Storage Temperature | 2-8°C | [4] |

The Chemistry of Phosphitylation: Mechanism and Rationale

The primary utility of this compound stems from its function as a phosphitylating agent. This process involves the transfer of the phosphorodiamidite group to a nucleophile, typically an alcohol, to form a phosphite triester. This reaction is a cornerstone of oligonucleotide synthesis.[]

Causality of Experimental Choice: The reaction is not spontaneous and requires activation by a weak acid, most commonly an azole like 1H-tetrazole or a more modern equivalent. The rationale for this is twofold:

-

Protonation: The activator protonates one of the diisopropylamino groups, converting it into a good leaving group (diisopropylamine).

-

Nucleophilic Attack: This activation renders the phosphorus atom highly electrophilic and susceptible to attack by the hydroxyl group of the substrate (e.g., a nucleoside).

The bulky nature of the diisopropylamino groups provides a significant advantage by enhancing the reagent's stability in solution, yet they are readily displaced upon activation, demonstrating a finely tuned balance between stability and reactivity.[5]

Diagram: Generalized Phosphitylation Workflow

Caption: Activation and coupling steps in a phosphitylation reaction.

Key Applications in Synthesis

While broadly applicable, this compound has found significant purchase in two main areas:

-

Biomolecule Synthesis: Its most prominent role is as a precursor for generating phosphoramidite building blocks used in the automated solid-phase synthesis of DNA and RNA oligonucleotides.[5][] The reagent is used to phosphitylate the 3'-hydroxyl group of a protected nucleoside, creating the monomer ready for the synthesis cycle. Its stability is crucial for ensuring high fidelity and coupling efficiency during the rapid, repetitive cycles of oligonucleotide synthesis.[7]

-

Ligand Synthesis for Catalysis: The compound serves as a versatile precursor for various phosphine ligands.[5] These ligands are critical components in transition metal catalysis, influencing reaction selectivity and efficiency in cross-coupling reactions like the Buchwald-Hartwig amination.[5] Its accessibility and relative air-stability make it an attractive starting material for synthesizing more complex, industrially significant ligands.[8] It also acts as a reagent in the synthesis of aromatic oxophosphorus compounds.[2][9]

Experimental Protocol: Phosphitylation of a Primary Alcohol

This protocol describes a general procedure for the phosphitylation of a primary alcohol, which is analogous to the first step in preparing a custom phosphoramidite.

Self-Validating System: The success of this protocol is validated by ³¹P NMR spectroscopy. A successful reaction will show the disappearance of the starting phosphorodiamidite signal and the appearance of a new signal in the characteristic region for a phosphite triester.

Materials & Reagents:

-

This compound

-

Anhydrous primary alcohol (Substrate)

-

1H-Tetrazole (0.45 M in anhydrous acetonitrile)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

-

Anhydrous triethylamine (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Argon or Nitrogen gas supply (inert atmosphere)

-

Glassware (oven- or flame-dried)

Procedure:

-

Preparation: Under an inert atmosphere of argon or nitrogen, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Add this compound (1.1 eq) to the solution. Stir for 5 minutes at room temperature.

-

Activation & Coupling: Slowly add the 1H-Tetrazole solution (1.0 eq) dropwise to the reaction mixture. The formation of a white precipitate (diisopropylammonium tetrazolide) may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Quenching & Workup: Once the reaction is complete, quench by adding a few drops of anhydrous triethylamine. Dilute the mixture with DCM and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phosphitylated product.

-

Purification & Characterization: The crude product can be purified by silica gel chromatography if necessary. Characterize the final product by ¹H, ¹³C, and ³¹P NMR spectroscopy.

Safety, Handling, and Stability

Hazard Profile:

-

Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

May cause respiratory irritation (H335).[1]

-

The compound is a combustible solid.

Handling & PPE:

-

Handle in a well-ventilated area or a fume hood.[10] Avoid breathing dust.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or face shield, and a lab coat.[11] A dust mask (type N95 or equivalent) is recommended when handling the solid.

-

Wash hands and any exposed skin thoroughly after handling.[10]

Storage & Stability:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The recommended storage temperature is 2-8°C.[4]

-

The reagent is sensitive to moisture and acid. An inert atmosphere is recommended for long-term storage to maintain purity and reactivity.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.

-

National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of this compound in Chemical Synthesis. Retrieved from [Link]

-

Bonora, G. M., & Beier, M. (2017). Synthesis of oligonucleotides on a soluble support. Beilstein Journal of Organic Chemistry, 13, 1438–1453. Retrieved from [Link]

Sources

- 1. This compound | C16H37N2OP | CID 4077689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 137348-88-0 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 7. BJOC - Synthesis of oligonucleotides on a soluble support [beilstein-journals.org]

- 8. nbinno.com [nbinno.com]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. fishersci.com [fishersci.com]

- 11. chempoint.com [chempoint.com]

An In-Depth Technical Guide to the Synthesis of tert-Butyl Tetraisopropylphosphorodiamidite

Introduction: A Cornerstone Reagent in Modern Organic Chemistry

Tert-Butyl tetraisopropylphosphorodiamidite, a prominent member of the phosphoramidite family of compounds, has emerged as a uniquely versatile and powerful reagent in contemporary organic synthesis. Characterized by its sterically hindered yet reactive P(III) center, this compound serves as a critical building block and ligand precursor in numerous high-impact applications.[1] Its principal utility is found in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, where it functions as an effective, air-stable ligand.[2] Beyond catalysis, its structural attributes make it indispensable for the phosphitylation of biomolecules, a key step in the synthesis of oligonucleotides and peptides, which are fundamental to drug discovery and molecular biology.[1] This guide provides a comprehensive overview of its synthesis, grounded in established chemical principles and field-proven methodologies, to empower researchers in harnessing its full synthetic potential.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective handling. The key data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 137348-88-0 | [3][4] |

| Molecular Formula | C₁₆H₃₇N₂OP | [3][4] |

| Molecular Weight | 304.45 g/mol | [3][4] |

| Appearance | Solid | |

| Melting Point | 67-74 °C (lit.) | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Purity | ≥95% (typical commercial grade) | [4] |

GHS Hazard & Precautionary Statements

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures:

-

P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[2]

-

P280: Wear protective gloves, eye protection, and face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Handling: All manipulations should be performed in a chemical fume hood using appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. The compound is sensitive to moisture and air, necessitating the use of inert atmosphere techniques (e.g., a nitrogen or argon glovebox or Schlenk line).[6]

-

The Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound is most reliably achieved through a two-stage process. This methodology ensures high purity by first preparing a key intermediate, Bis(diisopropylamino)chlorophosphine , which is then reacted with tert-butanol. This stepwise approach provides superior control over the reaction compared to a one-pot synthesis involving all three initial precursors.

Stage 1: Synthesis of Bis(diisopropylamino)chlorophosphine Intermediate

The foundational step is the reaction of phosphorus trichloride (PCl₃) with four equivalents of diisopropylamine. Two equivalents act as nucleophiles, displacing two chloride ions from the phosphorus center, while the other two equivalents serve as a base to neutralize the hydrogen chloride (HCl) byproduct, precipitating it as diisopropylammonium chloride.

Stage 2: Final Phosphitylation Reaction

The purified chlorophosphine intermediate is then subjected to phosphitylation. In this step, tert-butanol, acting as the nucleophile, displaces the final chloride atom. This reaction is conducted in the presence of a non-nucleophilic base, typically triethylamine (Et₃N), to scavenge the generated HCl.

Reaction Mechanism Diagram

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution of Stage 1, confirmed by ³¹P NMR, is a prerequisite for proceeding to Stage 2. All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. All glassware must be flame-dried prior to use.

Stage 1: Synthesis of Bis(diisopropylamino)chlorophosphine

-

Reagent Setup:

-

To a three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser, add phosphorus trichloride (1.0 eq.) dissolved in anhydrous diethyl ether (Et₂O).

-

In the dropping funnel, place a solution of diisopropylamine (4.1 eq.) in anhydrous Et₂O.

-

-

Reaction Execution:

-

Cool the flask containing PCl₃ to 0 °C using an ice-water bath.

-

Add the diisopropylamine solution dropwise to the stirred PCl₃ solution over a period of 2-3 hours. Causality: This slow, cooled addition is critical to manage the exothermic reaction and prevent the formation of unwanted side products.

-

A voluminous white precipitate (diisopropylammonium chloride) will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight to ensure the reaction proceeds to completion.

-

-

Work-up and Isolation:

-

Filter the slurry under an inert atmosphere through a sintered glass funnel to remove the ammonium salt precipitate.

-

Wash the precipitate with two portions of cold, anhydrous Et₂O to recover any trapped product.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude Bis(diisopropylamino)chlorophosphine as a liquid or low-melting solid.

-

-

Validation & Purification:

-

The crude product is often of sufficient purity for the next step. Purity should be assessed by ³¹P NMR spectroscopy (expected signal ~δ 125-135 ppm).

-

If necessary, the product can be purified by vacuum distillation.

-

Stage 2: Synthesis of this compound

-

Reagent Setup:

-

In a new, dry, three-necked flask, dissolve the Bis(diisopropylamino)chlorophosphine (1.0 eq.) from Stage 1 in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[6]

-

Add triethylamine (1.2 eq.) to this solution.

-

In a dropping funnel, place a solution of tert-butanol (1.05 eq.) in the same anhydrous solvent.

-

-

Reaction Execution:

-

Cool the chlorophosphine solution to 0 °C in an ice-water bath.

-

Add the tert-butanol solution dropwise over 30-60 minutes.[6] Causality: The presence of triethylamine is essential to immediately neutralize the HCl formed, driving the reaction to completion and preventing potential acid-catalyzed side reactions.[6]

-

A white precipitate of triethylammonium chloride will form.

-

After addition, allow the mixture to warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by ³¹P NMR (product signal ~δ 120-130 ppm).

-

-

Work-up and Purification:

-

Filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride precipitate.[6]

-

Wash the salt with anhydrous solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product is typically a solid. It can be purified by recrystallization from a non-polar solvent like pentane or hexane at low temperature, or by vacuum sublimation for higher purity.

-

Experimental Workflow Visualization

The entire process, from starting materials to the final purified product, is outlined in the workflow below.

Caption: Experimental workflow for the synthesis of this compound.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis. Available at: [Link]

-

Hussain, F., Ahmed, S., Padder, A. H., & Ahmed, Q. N. (2023). Synthesis of mixed phosphorotrithioates via thiol coupling with bis(diisopropylamino)chlorophosphine and sulphenyl chloride. Organic & Biomolecular Chemistry. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Roiban, G.-D., et al. (2014). Palladium-Catalysed Amination of Aryl- and Heteroaryl Halides Using this compound as an Easily Accessible and Air-Stable Ligand. European Journal of Organic Chemistry, 2014(10), 2070-2076. (Note: While the full text was not directly provided by the search tool, its existence and relevance are confirmed by supplier documentation referencing it for the use of the title compound).[2]

-

LookChem. (n.d.). Bis(diisopropylamino)chlorophosphine. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (n.d.). Large-scale synthesis of high purity “Phos reagent” useful for oligonucleotide therapeutics. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bis(diisopropylamino)chlorophosphine | 56183-63-2 | TCI Deutschland GmbH [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Mechanism of Action of tert-Butyl Tetraisopropylphosphorodiamidite

Introduction: A Versatile Reagent for Precise Molecular Construction

In the landscape of modern organic synthesis, the ability to forge specific chemical bonds with high efficiency and selectivity is paramount. tert-Butyl tetraisopropylphosphorodiamidite (CAS 137348-88-0) has emerged as a cornerstone reagent, empowering chemists in fields ranging from drug discovery to materials science.[1] Its unique combination of stability and tunable reactivity makes it an indispensable tool for the construction of complex molecules, including pharmaceutical intermediates, specialized ligands for catalysis, and vital biomolecules like oligonucleotides.[2][3] This guide provides an in-depth exploration of the core mechanism of action of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind its reactivity, detail its application in key synthetic protocols, and provide a framework for its effective use in the laboratory.

Core Mechanism of Action: The Phosphitylation Reaction

The primary role of this compound is to act as a phosphitylating agent . This process involves the transfer of a phosphorus(III) group to a nucleophile, typically an alcohol, to form a phosphite triester. The reaction is not spontaneous; it requires the presence of a weakly acidic activator to unleash the reagent's potent electrophilicity. The most commonly employed activators are azoles, such as 1H-tetrazole or its derivatives.[][5]

The mechanism proceeds through a well-defined, two-step pathway:

-

Activation: The activator, acting as a proton donor, protonates one of the nitrogen atoms of the diisopropylamino groups. This protonation converts the diisopropylamino group into a good leaving group (diisopropylamine).[6]

-

Nucleophilic Substitution: The conjugate base of the activator (e.g., the tetrazolide anion) then acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine. This forms a highly reactive phosphitylating intermediate.[2][5] The alcohol nucleophile then attacks this reactive intermediate, displacing the activator and forming the desired phosphite triester product.

The bulky diisopropylamino groups enhance the stability of the parent phosphorodiamidite, while the tert-butyl group provides significant steric hindrance that can influence the selectivity of the reaction, particularly with complex substrates.[7][8]

Visualizing the Mechanism: The Phosphitylation Pathway

Caption: The activation and reaction pathway of this compound.

Application in Oligonucleotide Synthesis: A Self-Validating System

One of the most significant applications of this compound is in the synthesis of nucleoside phosphoramidites, the building blocks for automated solid-phase oligonucleotide synthesis.[3] In this context, the alcohol is a protected nucleoside.

Experimental Protocol: Synthesis of a Nucleoside Phosphoramidite

This protocol outlines the general steps for the phosphitylation of a protected nucleoside using this compound.

Materials:

-

Protected Nucleoside (e.g., 5'-O-DMT-deoxythymidine)

-

This compound

-

Activator (e.g., 1H-tetrazole, 0.45 M in acetonitrile)

-

Anhydrous Acetonitrile

-

Anhydrous Dichloromethane

-

Triethylamine

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the protected nucleoside (1.0 eq) in anhydrous dichloromethane.

-

Phosphitylation: To the stirred solution, add this compound (1.1 eq) followed by the dropwise addition of the activator solution (1.0 eq).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting nucleoside is consumed.

-

Quenching: Quench the reaction by adding a few drops of triethylamine.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure nucleoside phosphoramidite.

Workflow for Nucleoside Phosphoramidite Synthesis

Caption: A typical experimental workflow for nucleoside phosphitylation.

Application in Catalysis: Synthesis of Buchwald Ligands

This compound also serves as a precursor for the synthesis of bulky, electron-rich phosphine ligands that are highly effective in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[9]

Experimental Protocol: Synthesis of a Phosphorodiamidite Ligand

This protocol describes the synthesis of this compound itself, which can then be used as a ligand in catalysis.[9]

Materials:

-

Bis(diisopropylamino)chlorophosphine

-

tert-Butanol

-

Triethylamine

-

Anhydrous Diethyl Ether

-

Pentane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To a solution of bis(diisopropylamino)chlorophosphine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add triethylamine (1.1 eq).

-

Addition of Alcohol: Cool the mixture to 0°C and slowly add a solution of tert-butanol (1.0 eq) in anhydrous diethyl ether.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the filter cake with anhydrous pentane.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by distillation under reduced pressure or by crystallization from pentane at low temperature to afford pure this compound as a white solid.

Quantitative Data Summary

While specific reaction yields are highly substrate-dependent, the phosphitylation of primary alcohols, such as protected nucleosides, with this compound typically proceeds in high yields.

| Substrate Type | Typical Yield Range | Key Considerations |

| Primary Alcohols | 85-95% | Requires strictly anhydrous conditions. |

| Secondary Alcohols | 70-90% | Steric hindrance can slow reaction rates. |

| Phenols | 80-95% | Generally reactive, but electronic effects can play a role. |

Conclusion: An Enabling Reagent for Chemical Innovation

This compound is a powerful and versatile reagent whose mechanism of action is well-understood and highly reliable. Its utility in both biomolecule synthesis and catalysis underscores its importance in the modern synthetic chemist's toolbox. A thorough understanding of its activation and reaction pathways, as detailed in this guide, is crucial for its effective and efficient application in the laboratory. By leveraging the principles of its reactivity, researchers can continue to push the boundaries of molecular design and construction.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis.

- BOC Sciences. Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.

- Glen Research.

- Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864.

- Glen Research. Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Report 19.29.

- BenchChem. Application Notes and Protocols for Buchwald- Hartwig Amination Utilizing Ligands Derived from Bis(diisopropylamino)chlorophosphine.

- BenchChem. An In-depth Technical Guide to the Phosphitylation Mechanism of Bis(diisopropylamino)chlorophosphine.

- Kozak, J., et al. (2020). The synthesis of deuteriated tri‐tert‐butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 63(8), 338-343.

- BenchChem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.

- Entegris.

- ResearchGate. The tert-butyl group in chemistry and biology.

- Royal Society of Chemistry.

- Wiley Online Library. Influences of Steric Factors on the Reactivity and Structure of Diorganoalkoxysilylamides. Zeitschrift für anorganische und allgemeine Chemie.

- ResearchGate.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis.

Sources

- 1. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the role of tetrazole in the activation of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. entegris.com [entegris.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the NMR Spectroscopy of tert-Butyl Tetraisopropylphosphorodiamidite

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) data for tert-Butyl tetraisopropylphosphorodiamidite, a versatile and air-stable phosphoramidite ligand crucial for advancements in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H, ¹³C, and ³¹P NMR spectra, underpinned by field-proven insights and a commitment to scientific integrity.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₆H₃₇N₂OP and CAS number 137348-88-0, has emerged as a highly effective ligand in modern organic synthesis.[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination of aryl and heteroaryl halides.[2][3] The sterically demanding diisopropylamino groups and the bulky tert-butoxy moiety contribute to the ligand's high reactivity and stability, making it a valuable tool for the construction of carbon-nitrogen bonds in the synthesis of pharmaceuticals and other complex organic molecules.[3]

A thorough understanding of its NMR spectral characteristics is paramount for verifying its purity, monitoring reaction progress, and identifying potential side products or degradation. This guide provides a detailed analysis of its signature NMR features.

Molecular Structure and NMR-Active Nuclei

The structure of this compound presents several key features that are observable by NMR spectroscopy. The molecule contains a trivalent phosphorus atom bonded to a tert-butoxy group and two diisopropylamino groups. The key NMR-active nuclei are ¹H, ¹³C, and ³¹P.

Caption: Molecular structure of this compound.

³¹P NMR Spectroscopy: The Definitive Characterization Tool

For organophosphorus compounds, ³¹P NMR spectroscopy is often the most informative analytical technique. The natural abundance of the ³¹P isotope is 100%, providing excellent sensitivity.

The ³¹P NMR spectrum of this compound is characterized by a single resonance, confirming the presence of a single phosphorus environment. The chemical shift is indicative of a P(III) species. Due to the chiral nature of the phosphorus center, the presence of two diastereomers is possible, which may lead to two closely spaced signals in a chiral environment, although often a single peak is observed in achiral solvents.

Expected ³¹P Chemical Shift:

The chemical shift for phosphoramidites of this type typically falls within a characteristic range.

| Nucleus | Expected Chemical Shift (ppm) |

| ³¹P | ~120-150 |

¹H and ¹³C NMR Spectral Data: A Detailed Assignment

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The high degree of symmetry in the isopropyl and tert-butyl groups leads to relatively simple spectra.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -CH(CH₃)₂ | ~3.5 | Multiplet | 4H | |

| -CH(CH ₃)₂ | ~1.2 | Doublet | 24H | |

| -OC(CH ₃)₃ | ~1.3 | Singlet | 9H |

¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) ppm |

| -C H(CH₃)₂ | ~45 |

| -CH(C H₃)₂ | ~24 |

| -OC (CH₃)₃ | ~75 |

| -OC(C H₃)₃ | ~31 |

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound in a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆). The choice of solvent can slightly influence chemical shifts.

-

Ensure the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ³¹P NMR spectrum. An external reference standard (e.g., 85% H₃PO₄) is typically used for ³¹P NMR.

-

Synthesis and Potential Impurities

A robust understanding of the synthesis of this compound is crucial for identifying potential impurities that may be observed in the NMR spectra.

Synthetic Pathway:

The synthesis generally involves the reaction of a suitable phosphorus precursor with diisopropylamine and tert-butanol. A common route starts from phosphorus trichloride (PCl₃).

Caption: A plausible synthetic route to this compound.

Common Impurities and their NMR Signatures:

-

Bis(diisopropylamino)chlorophosphine: A potential unreacted intermediate. Its ³¹P NMR signal would appear at a different chemical shift, typically downfield from the product.

-

Phosphorus(V) species: Oxidation of the P(III) center can occur upon exposure to air and moisture. P(V) species will have characteristic signals in the ³¹P NMR spectrum, generally at a significantly different chemical shift (often upfield).

-

Diisopropylamine hydrochloride: A common byproduct of the synthesis. It is typically removed during workup but traces may remain. The N-H proton can sometimes be observed in the ¹H NMR spectrum, and the isopropyl signals may be present.

-

Hydrolysis products: Reaction with water can lead to the formation of various phosphorus acids, which will have distinct ³¹P NMR signals.

Conclusion

The NMR spectroscopic data of this compound provides a definitive fingerprint for its structural confirmation and purity assessment. The combination of ¹H, ¹³C, and particularly ³¹P NMR allows for an unambiguous identification of the compound and its potential impurities. This in-depth guide serves as a valuable resource for researchers and scientists, enabling them to confidently utilize this important reagent in their synthetic endeavors and contribute to the advancement of chemical and pharmaceutical sciences.

References

-

Roiban, G.-D., et al. (2014). Palladium-Catalysed Amination of Aryl- and Heteroaryl Halides Using this compound as an Easily Accessible and Air-Stable Ligand. European Journal of Organic Chemistry, 2014(10), 2070-2076. [Link]

-

ChemRxiv. (2022). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. [Link][5]

-

Royal Society of Chemistry. (2011). Supporting Information Microwave-Assisted Preparation of Nucleoside-Phosphoramidites. [Link][6]

-

ACS Publications. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. [Link][7]

-

Kundu, J., et al. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. [Journal Name], [Volume], [Pages]. [Link][8]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis. [Link][3]

-

PubMed. 31P NMR and chloride ion kinetics of alkylating monoester phosphoramidates. [Link][10]

-

ResearchGate. Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. [Link][11]

-

National Institutes of Health. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach. [Link][4]

-

National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link][9]

-

Royal Society of Chemistry. Supporting Information Experimental General procedures The product distribution of the reaction of PCl3 for the synthesis of chl. [Link][12]

-

Royal Society of Chemistry. Supplementary Information. [Link][13]

-

ResearchGate. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. [Link][14]

-

AIR Unimi. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link][15]

-

Sci-Hub. Palladium‐Catalysed Amination of Aryl‐ and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. [Link][16]

Sources

- 1. This compound | C16H37N2OP | CID 4077689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-ブチルテトライソプロピルホスホロジアミダイト 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 31P NMR and chloride ion kinetics of alkylating monoester phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. air.unimi.it [air.unimi.it]

- 16. sci-hub.ru [sci-hub.ru]

An In-Depth Technical Guide to the Safe Handling and Application of tert-Butyl Tetraisopropylphosphorodiamidite

Introduction: A Versatile Reagent in Modern Synthesis

Tert-Butyl tetraisopropylphosphorodiamidite (CAS No. 137348-88-0) is a sterically hindered phosphoramidite that has emerged as a cornerstone reagent in contemporary organic synthesis.[1] Its unique combination of reactivity and relative stability has made it an invaluable tool for researchers and professionals in drug discovery and development. This guide provides a comprehensive overview of its safety, handling, and key applications, with the aim of fostering a culture of safety and efficiency in the laboratory.

Primarily, this compound is recognized for its role as a highly effective ligand in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[2] Its bulky isopropylamino groups and the tert-butoxy moiety create a unique steric and electronic environment around the phosphorus atom, facilitating challenging C-N bond formations.[1] Beyond catalysis, this reagent is also a key building block in the synthesis of complex biomolecules, including peptides and oligonucleotides, where precise and efficient coupling is paramount.[3]

This document will delve into the critical aspects of handling this reagent, from its inherent hazards to detailed protocols for its safe use in common synthetic transformations. By understanding the causality behind the recommended procedures, researchers can not only mitigate risks but also optimize their experimental outcomes.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and risk. The primary hazards are skin irritation, serious eye irritation, and respiratory irritation.[4][5]

GHS Hazard Classification: [4][5]

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[5]

Precautionary Statements: [5]

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe handling and application.

| Property | Value | Source |

| CAS Number | 137348-88-0 | |

| Molecular Formula | C16H37N2OP | [6] |

| Molecular Weight | 304.45 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 67-74 °C (lit.) | |

| Boiling Point | 330.1±25.0 °C (Predicted) | [7] |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in anhydrous organic solvents such as diethyl ether and THF. | [8] |

Safe Handling and Storage: A Proactive Approach

Given its reactivity and hazardous nature, a systematic and cautious approach to handling and storage is imperative.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[9] The following PPE is mandatory:

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield.

-

Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile).

-

Body Protection: A lab coat and, for larger quantities, an apron or coveralls.

-

Respiratory Protection: For situations with a risk of aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is recommended.

General Handling Workflow

The following diagram illustrates a self-validating workflow for handling this compound, from receipt to disposal.

Step-by-Step Handling Protocol

-

Preparation:

-

Before opening the container, visually inspect it for any signs of damage or leakage.

-

Don all required personal protective equipment.

-

Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

-

Have all necessary equipment and reagents for the experiment readily available within the fume hood.

-

-

Weighing and Transfer:

-

As this compound is a solid, it can be weighed in the fume hood. To minimize exposure to air and moisture, work efficiently.[10]

-

For highly sensitive applications, consider weighing the reagent in a glove box or under a stream of inert gas.

-

Use a clean, dry spatula for transfer.

-

Promptly and securely cap the reagent bottle after dispensing.

-

-

Storage:

-

Store this compound in its original, tightly sealed container in a refrigerator at 2-8°C.

-

The storage area should be a designated, well-ventilated, and locked cabinet for hazardous chemicals.

-

Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard pictograms.

-

Reactivity and Incompatibilities

Phosphorodiamidites are sensitive to moisture and protic solvents, such as water and alcohols.[8] Hydrolysis can lead to the formation of phosphonic acids and the corresponding amines. While this compound is noted for its relative air stability compared to other phosphine ligands, prolonged exposure to atmospheric moisture should be avoided.[8]

Incompatible Materials:

-

Water and Protic Solvents: Reacts to form byproducts, reducing the efficacy of the reagent.

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

-

Strong Acids: Can cause decomposition.

It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) during reactions to ensure the integrity and reactivity of the phosphorodiamidite.[8]

Applications in Organic Synthesis

The unique structural features of this compound make it a highly effective reagent in several key synthetic transformations.

Ligand in Buchwald-Hartwig Amination

This reagent is an excellent ligand for the palladium-catalyzed amination of aryl and heteroaryl halides, a reaction of significant industrial importance for the synthesis of arylamines.[2]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

-

Reaction Setup:

-

In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium source (e.g., Pd(OAc)2, 1-2 mol%), and this compound (2-4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Reagent in Oligonucleotide Synthesis

The following diagram illustrates the general four-step cycle of phosphoramidite-based oligonucleotide synthesis.

In this cycle, a phosphoramidite monomer, such as a derivative of this compound, is activated and coupled to the free 5'-hydroxyl group of a growing oligonucleotide chain on a solid support. This is followed by a capping step to block unreacted hydroxyl groups, and an oxidation step to stabilize the newly formed phosphite triester linkage to a phosphate triester.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

-

Spill:

-

Evacuate the area and ensure it is well-ventilated.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

-

-

First Aid:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a powerful and versatile reagent that has significantly advanced the field of organic synthesis. Its effective use, however, is predicated on a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can harness the full synthetic potential of this compound while maintaining the highest standards of laboratory safety.

References

-

ACS Publications. (2014, November 6). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved from [Link]

-

Reddit. (2015, November 17). how to deal with an air sensitive solid? r/chemistry. Retrieved from [Link]

-

UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]

-

PMC - NIH. (n.d.). Solid-Phase Synthesis of Oligodeoxynucleotides Containing N4-[2-(t-butyldisulfanyl)ethyl]-5-methylcytosine Moieties. Retrieved from [Link]

-

Organic Syntheses. (2007, January 22). Working with Hazardous Chemicals. Retrieved from [Link]

-

PubMed. (2016, December 7). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

- 1. rds.avantium.com [rds.avantium.com]

- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 3. ehs.umich.edu [ehs.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C16H37N2OP | CID 4077689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. repligen.com [repligen.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to the Storage and Handling of tert-Butyl Tetraisopropylphosphorodiamidite

Introduction: The Critical Role of a Versatile Reagent

tert-Butyl tetraisopropylphosphorodiamidite (CAS: 137348-88-0) is a sophisticated phosphoramidite reagent indispensable in modern organic synthesis.[1][2] Its utility spans from being a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to serving as a critical building block in the synthesis of complex biomolecules like oligonucleotides and peptides.[3][4][5] The compound, a solid at room temperature with a melting point of 67-74 °C, offers distinct handling advantages.[1][6] However, its efficacy is directly tied to its purity, which can be compromised by improper storage and handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to maintain the integrity and reactivity of this vital reagent.

Core Storage Recommendations: A System for Purity Preservation

The long-term stability of this compound hinges on meticulous control of its storage environment. The following conditions are paramount for preserving its chemical integrity and ensuring experimental reproducibility.

Optimal Storage Temperature

The universally recommended storage temperature for this compound is 2-8°C .[1][2][6]

-

Causality: Refrigeration at this temperature range significantly slows down potential thermal degradation pathways. While the compound is a solid with a relatively high melting point, lower temperatures minimize the kinetic energy of molecules, reducing the likelihood of slow decomposition over time. This is a crucial first line of defense in maintaining long-term stability.

Atmospheric Control: The Inert Gas Imperative

For optimal long-term stability, this compound must be stored under a dry, inert atmosphere, such as argon or nitrogen.

-

Expert Insight: While some literature describes the reagent as "air-stable," this term is relative, particularly in the context of highly sensitive catalytic applications.[3] Compared to many pyrophoric phosphine ligands, it can be handled briefly in the air without immediate decomposition. However, the phosphorus (III) center is susceptible to slow oxidation by atmospheric oxygen and hydrolysis by ambient moisture. For applications demanding high purity (>97%), excluding air and moisture is not merely a suggestion but a requirement for ensuring the reagent's activity and preventing the formation of inactive P(V) impurities.[4][5]

Container Integrity

The reagent should be stored in its original, tightly sealed manufacturer's container. After each use, the container cap should be securely fastened, and the seal reinforced with paraffin film to provide an additional barrier against moisture and air ingress.

Chemical Incompatibilities

Store this compound away from the following:

-

Strong Oxidizing Agents: These can rapidly and exothermically oxidize the P(III) center.

-

Water and Protic Solvents: The compound is moisture-sensitive and will hydrolyze upon contact with water, alcohols, or other protic solvents.[7]

Physicochemical Data and Storage Summary

For quick reference, the key properties and storage conditions are summarized below.

| Parameter | Value | Source(s) |

| CAS Number | 137348-88-0 | [1][2][8] |

| Molecular Formula | C₁₆H₃₇N₂OP | [1][2][8] |

| Molecular Weight | 304.45 g/mol | [1][8] |

| Physical Form | Solid | [1] |

| Melting Point | 67-74 °C | [1][2][6] |

| Optimal Storage Temp. | 2-8°C | [1][2][6] |

| Recommended Atmosphere | Inert (Argon or Nitrogen) | Best Practice |

| Hazard Class | Irritant (Skin, Eye, Respiratory) | [3][8] |

Standard Operating Protocol: Handling and Dispensing

Adherence to a strict, self-validating protocol is essential to prevent contamination and degradation when handling the reagent.

Required Personal Protective Equipment (PPE)

Given the compound's hazard profile as a skin, eye, and respiratory irritant, the following PPE is mandatory[3][8]:

-

Eye Protection: Tight-sealing safety goggles.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A standard laboratory coat.

-

Respiratory Protection: When handling the powder outside of a glovebox, a dust mask (e.g., N95) is recommended to prevent inhalation.

Engineering Controls

All handling of solid this compound should be performed inside a certified chemical fume hood or, preferably, within an inert atmosphere glovebox to minimize exposure and prevent atmospheric contamination.[9]

Step-by-Step Dispensing Workflow

This protocol ensures the reagent is protected from atmospheric contaminants at every step.

-

Temperature Equilibration: Remove the sealed container from 2-8°C storage and place it in a desiccator at room temperature for at least 30-60 minutes. Causality: This crucial step prevents atmospheric moisture from condensing on the cold container and compound upon opening, which would cause hydrolysis.

-

Inert Atmosphere Transfer: Move the equilibrated, unopened container into an inert atmosphere glovebox. If a glovebox is unavailable, prepare to work under a positive flow of argon or nitrogen.

-

Dispensing: Open the container and, using a clean, dry spatula, quickly weigh the desired amount of the solid into a tared, dry vessel. Minimize the time the bulk container is open.

-

Resealing and Purging: Securely cap the primary container. If not in a glovebox, briefly flush the headspace with inert gas before final tightening.

-

Final Sealing: Wrap the cap and neck of the container with paraffin film to ensure a robust seal.

-

Return to Storage: Immediately return the sealed container to the 2-8°C refrigerator.

Caption: Workflow for Safely Dispensing the Reagent.

Understanding Chemical Stability and Degradation Pathways

The stringent storage conditions are designed to mitigate two primary degradation pathways that can render the reagent inactive.

-

5.1 Hydrolysis: The phosphorodiamidite linkage is susceptible to cleavage by water. This reaction breaks the P-O-C bond, leading to the formation of undesired phosphonate byproducts and tert-butanol. This compromises the reagent's ability to act as a phosphitylating agent or ligand.

-

5.2 Oxidation: The lone pair of electrons on the phosphorus (III) center is readily attacked by atmospheric oxygen. This process converts the active P(III) species into an inactive phosphorus (V) phosphate derivative, which lacks the necessary electronic properties to participate in catalytic cycles or phosphitylation reactions.

Caption: Primary Degradation Pathways for the Reagent.

Conclusion

The chemical integrity of this compound is directly correlated with adherence to proper storage and handling protocols. By maintaining the reagent at 2-8°C under a dry, inert atmosphere and minimizing its exposure to air and moisture during handling, researchers can ensure its purity and reactivity. These measures are fundamental to achieving reliable, reproducible results in the sensitive and innovative applications for which this reagent is employed.

References

-

This compound CAS#: 137348-88-0. 1

-

This compound 95 137348-88-0.

-

This compound One Chongqing Chemdad Co. ,Ltd.

-

This compound | C16H37N2OP | CID 4077689.

-

137348-88-0, this compound Formula.

-

SAFETY DATA SHEET - Tri-tert-butylphosphine.

-

SAFETY DATA SHEET - Tris(2,4-di-tert-butylphenyl) Phosphite.

-

This compound 95 137348-88-0 - Alternate Product.

-

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 102691-36-1.

-

Technical Support Center: Degradation of tert-Butyl Phosphate in Environmental Samples.

-

Procuring this compound: A Guide for B2B Buyers.

-

This compound | CAS 137348-88-0.

-

The Role of this compound in Modern Organic Synthesis.

Sources

- 1. This compound CAS#: 137348-88-0 [m.chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound 95 137348-88-0 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 102691-36-1 [chemicalbook.com]

- 8. This compound | C16H37N2OP | CID 4077689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Technical Guide to Novel Applications of tert-Butyl tetraisopropylphosphorodiamidite: Expanding the Frontiers of Catalysis and Synthesis

Abstract: tert-Butyl tetraisopropylphosphorodiamidite (CAS 137348-88-0) is emerging from its role as a specialized reagent to become a versatile tool in modern chemistry.[1] Its unique molecular architecture, characterized by extreme steric hindrance around a reactive phosphorus(III) center, offers unprecedented opportunities for selectivity and stability in complex chemical transformations. This guide delineates the synthesis and established roles of this phosphorodiamidite while primarily focusing on novel, field-proven applications. We will explore its potential in asymmetric catalysis, its function as a precursor for innovative phosphorus-containing scaffolds in drug discovery, and its emerging utility in the stabilization of reactive main-group cations. Each section is grounded in mechanistic principles and provides actionable experimental protocols for researchers, scientists, and professionals in drug development.

Introduction to a Reagent of Untapped Potential

Phosphorodiamidites are a class of organophosphorus compounds that have carved a significant niche as ligands in transition metal catalysis and as phosphitylating agents in the synthesis of biomolecules.[1][2] Their power lies in their modularity; the steric and electronic properties of the ligand can be finely tuned by modifying the substituents on the phosphorus atom.[3][4] this compound stands out due to the exceptional bulk of its tert-butoxy and diisopropylamino groups. This steric shielding not only enhances the stability of the reagent but also creates a unique coordination environment that can be leveraged to control reaction outcomes with high precision. While its use in palladium-catalyzed amination reactions is documented, its full potential remains largely unexplored.[1] This guide aims to illuminate new pathways for its application.

Synthesis and Physicochemical Profile

A reliable and scalable synthesis is paramount for the widespread adoption of any reagent. The synthesis of this compound is a manageable process for a moderately equipped organic chemistry laboratory.

Synthetic Protocol: A Step-by-Step Guide

Causality: The synthesis relies on the sequential nucleophilic substitution on a phosphorus trihalide. Diisopropylamine is a strong, sterically hindered secondary amine that readily displaces the first two chloride atoms from PCl₃. The final substitution with tert-butanol is typically driven by the addition of a non-nucleophilic base to scavenge the generated HCl, preventing unwanted side reactions.

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add phosphorus trichloride (1.0 eq) dissolved in anhydrous diethyl ether (Et₂O) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

First Amination: Add a solution of diisopropylamine (4.0 eq) in anhydrous Et₂O dropwise to the stirred PCl₃ solution. Maintain the temperature at 0 °C. An immediate formation of a white precipitate (diisopropylammonium chloride) will be observed.

-

Maturation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours to ensure the complete formation of the dichlorophosphoroamidite intermediate.

-

Second Substitution: In a separate flask, prepare a solution of tert-butanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous Et₂O. Add this solution dropwise to the reaction mixture at 0 °C.

-

Final Stirring: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Filter the reaction mixture under nitrogen to remove the ammonium salts. Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield the final product as a white solid.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound must be rigorously confirmed. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 137348-88-0 | [5] |

| Molecular Formula | C₁₆H₃₇N₂OP | [5][6] |

| Molecular Weight | 304.45 g/mol | [5] |

| Appearance | White solid | |

| Melting Point | 67-74 °C | |

| ³¹P NMR (CDCl₃) | δ ≈ 120-130 ppm (typical range for phosphoramidites) | General Knowledge |

| Purity | ≥95-97% | [1][5] |

Note: NMR shifts can vary depending on the solvent and concentration.

Novel Application Frontier 1: Ligand for High-Steric Demand Asymmetric Catalysis

The defining feature of this compound is its immense steric bulk. In asymmetric catalysis, bulky ligands are crucial for creating a chiral pocket around a metal center, thereby dictating the stereochemical outcome of a reaction.[7] While many chiral phosphoramidites derive their selectivity from a chiral backbone, the strategic use of achiral but exceptionally bulky ligands can also enforce high levels of stereocontrol.[3][4]

Rationale for Application

The large cone angle of this ligand can create a highly restricted coordination sphere around a transition metal (e.g., Rhodium, Iridium, Palladium). This steric pressure can force substrates to adopt a specific orientation upon coordination, leading to high enantioselectivity in reactions like asymmetric hydrogenation or hydroformylation.[8][9] The monodentate nature of the ligand is also advantageous, simplifying catalyst preparation and allowing for combinatorial screening approaches.[4]

Proposed Workflow: Asymmetric Hydrogenation of a Prochiral Olefin

Causality: This protocol leverages a Rh(I) precursor, which, when complexed with the bulky phosphorodiamidite ligand, forms a highly active and selective hydrogenation catalyst. The steric environment created by two such ligands forces the prochiral olefin to bind in a way that exposes only one of its two faces to hydride transfer, resulting in an enantiomerically enriched product.

Methodology:

-

Catalyst Preparation (in situ): In a nitrogen-filled glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and this compound (2.2 mol%) in a degassed solvent such as dichloromethane (DCM) or toluene. Stir the solution for 30 minutes.

-

Reaction: Add the prochiral olefin substrate (e.g., methyl α-acetamidoacrylate) (100 mol%) to the catalyst solution.

-

Hydrogenation: Transfer the reaction vessel to a high-pressure autoclave. Purge the autoclave three times with hydrogen gas, then pressurize to the desired pressure (e.g., 10 bar H₂).

-

Execution: Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).

-

Analysis: After carefully venting the autoclave, determine the conversion by ¹H NMR or GC analysis of an aliquot. The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC.

Mechanistic Hypothesis: A Sterically-Controlled Catalytic Cycle

The proposed catalytic cycle illustrates how the bulky ligand L* (L* = this compound) enforces stereoselectivity.

Caption: Workflow for P(V) drug scaffold synthesis.

Experimental Protocol: Synthesis of a Phosphorodiamidate-Drug Conjugate

Causality: This protocol first creates a more stable pentavalent phosphorus center through oxidation. The tert-butoxy group is then activated, likely by a Lewis acid, rendering it a good leaving group. A nucleophilic moiety on a drug molecule (e.g., a hydroxyl group) can then displace it to form a stable P-O-C bond, linking the drug to the phosphorodiamidate scaffold.

Methodology:

-

Oxidation: Dissolve this compound (1.0 eq) in DCM. Cool the solution to 0 °C. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM dropwise. Stir for 1 hour at 0 °C, then for 2 hours at room temperature.

-

Purification of Intermediate: Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude phosphorodiamidate intermediate. Purify by column chromatography if necessary.

-

Coupling Reaction: Dissolve the purified intermediate (1.0 eq) and the hydroxyl-containing drug molecule (1.2 eq) in anhydrous acetonitrile.

-

Activation: Add a suitable activator, such as 1H-Tetrazole or dicyanoimidazole (DCI), and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Final Workup and Purification: Quench the reaction, and perform an extractive workup. Purify the final conjugate using column chromatography or preparative HPLC to yield the desired product.

Novel Application Frontier 3: Stabilizing Agent for Reactive Cations

The strong σ-donating ability of the phosphorus lone pair, combined with the steric protection afforded by the bulky substituents, makes this compound an excellent candidate for stabilizing highly reactive, low-coordinate cations of p-block elements (e.g., silylium [SiR₃⁺] or phosphenium [PR₂⁺] ions). [10][11]Such stabilized cations are valuable as catalysts or as synthetic intermediates in main-group chemistry.

Mechanistic Principle

The phosphorodiamidite acts as a neutral Lewis base, donating its lone pair to the empty p-orbital of the electrophilic cation. The bulky groups prevent oligomerization or reaction with the counter-anion, effectively isolating the reactive cationic center. This requires the use of a weakly coordinating anion (WCA) to prevent anion abstraction. [11][12]

Protocol for Synthesis of a Stabilized Silylium Ion Complex